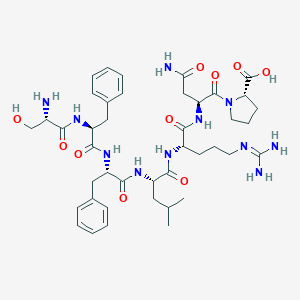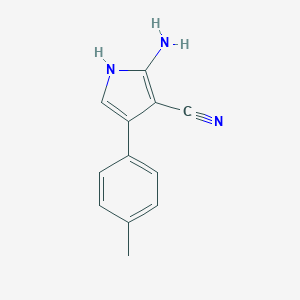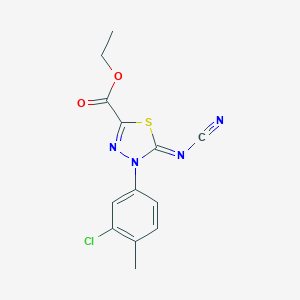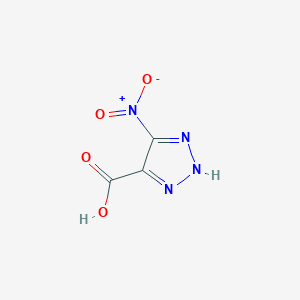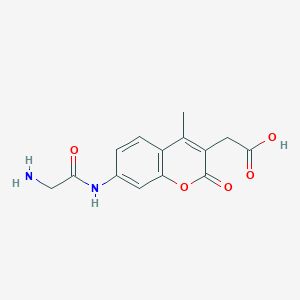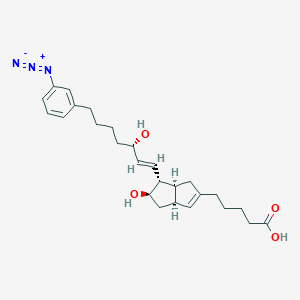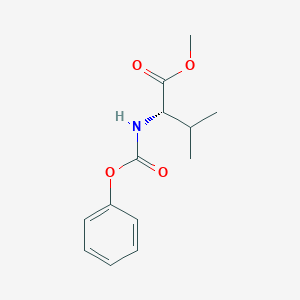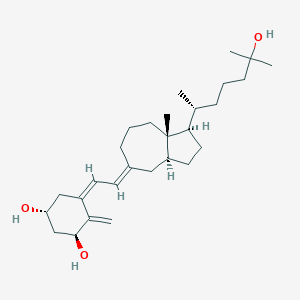
8(14)a-Homocalcitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(14)a-Homocalcitriol is a synthetic analog of vitamin D3. It was first synthesized in the 1980s and has since been used extensively in scientific research as a tool to study the role of vitamin D in various biochemical and physiological processes.
Wirkmechanismus
8(14)a-Homocalcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is a transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism, cell differentiation, and immune function. Upon binding of 8(14)a-Homocalcitriol to the VDR, the receptor undergoes a conformational change, which allows it to bind to specific DNA sequences and regulate gene expression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8(14)a-Homocalcitriol are similar to those of vitamin D3. It regulates calcium and phosphate metabolism, promotes bone mineralization, and modulates immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8(14)a-Homocalcitriol in lab experiments is its high potency and specificity for the VDR. This allows researchers to study the effects of vitamin D signaling in a more controlled and precise manner. However, one limitation of using 8(14)a-Homocalcitriol is its high cost compared to other vitamin D analogs.
Zukünftige Richtungen
There are several future directions for research involving 8(14)a-Homocalcitriol. One area of interest is the role of vitamin D signaling in the regulation of gut microbiota and its impact on health and disease. Another area of interest is the development of novel vitamin D analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for more clinical studies investigating the potential therapeutic applications of 8(14)a-Homocalcitriol in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 8(14)a-Homocalcitriol is a synthetic analog of vitamin D3 that has been widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. Its high potency and specificity for the VDR make it a valuable tool for investigating the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. While there are limitations to its use, the future directions for research involving 8(14)a-Homocalcitriol are promising and may lead to the development of novel therapies for various diseases.
Synthesemethoden
8(14)a-Homocalcitriol is synthesized from vitamin D3 through a multi-step process. The first step involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) using hydroxylating enzymes. The second step involves the conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) using another set of hydroxylating enzymes. Finally, 1,25(OH)2D3 is converted to 8(14)a-Homocalcitriol through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
8(14)a-Homocalcitriol is widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. It is commonly used as a tool to investigate the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. It has also been used in studies investigating the role of vitamin D in bone metabolism, cancer, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
145459-22-9 |
|---|---|
Produktname |
8(14)a-Homocalcitriol |
Molekularformel |
C28H46O3 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,8aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-8a-methyl-1,2,3,3a,4,6,7,8-octahydroazulen-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-13-12-23-16-21(9-7-15-28(23,25)5)10-11-22-17-24(29)18-26(30)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24-,25-,26+,28+/m1/s1 |
InChI-Schlüssel |
WGTOPFVLLJBMFZ-QXTVKLKRSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/C2)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
Synonyme |
(5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol 8(14)a-homocalcitriol ZK 150123 ZK-150123 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



